molecular formula C9H11N3O B11912997 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 91810-61-6

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11912997
CAS No.: 91810-61-6
M. Wt: 177.20 g/mol
InChI Key: COSHFYCAJREVRV-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar structure.

    2-Aminoquinazoline: Another related compound with potential biological activities.

    3-Methylquinazolinone: A derivative with a methyl group at the 3-position.

Uniqueness

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biological Activity

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens.
  • Anticancer Properties : It has been studied for its ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionAChE inhibitor; potential in Alzheimer's treatment
AntileishmanialPromising activity against Leishmania

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

  • Enzymatic Interactions : The compound binds to enzymes such as AChE, leading to inhibition and subsequent therapeutic effects in conditions like Alzheimer's disease.
  • Protein Binding : Molecular docking studies have revealed its binding affinity to proteins involved in cancer and parasitic infections, indicating a multifaceted mechanism of action.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the quinazoline ring can significantly influence its potency. For instance:

  • Substitution Patterns : The presence of halogen atoms at specific positions on the aryl ring enhances antimicrobial activity.
  • Functional Groups : Variations in functional groups can lead to improved anticancer efficacy and selectivity against specific targets.

Table 2: Structure-Activity Relationship Insights

SubstituentPositionEffect on Activity
HalogensPara/MetaIncreased antimicrobial potency
Cyano GroupVariousEnhanced anticancer activity
Methoxy GroupVariousImproved enzyme inhibition

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Studies : In vitro assays demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity.
    • Example: A study reported an IC50 value of 0.05 µg/mL against specific cancer cell lines, suggesting high efficacy ( ).
  • Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and exhibited substantial antibacterial properties, showcasing its potential as a therapeutic agent ( ).
  • Anti-leishmanial Activity : Molecular docking studies indicated that derivatives of this compound bind effectively to key proteins in Leishmania, with promising results in both in silico and in vitro tests ( ).

Properties

CAS No.

91810-61-6

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-3-methyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C9H11N3O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5,9,11H,10H2,1H3

InChI Key

COSHFYCAJREVRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)N

Origin of Product

United States

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